5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole
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Overview
Description
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and an aziridine ring, which is a highly strained three-membered ring that can participate in various chemical reactions.
Preparation Methods
The synthesis of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzothiazole core, followed by the introduction of the aziridine ring and the cyclopropylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical properties can be utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or other proteins, thereby exerting its biological effects. The benzothiazole core may also contribute to the compound’s activity by interacting with different molecular targets.
Comparison with Similar Compounds
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole can be compared with other similar compounds, such as:
- 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the aziridine ring and benzothiazole core in this compound sets it apart from these similar compounds, potentially offering distinct advantages in its applications.
Properties
IUPAC Name |
5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-15-16-13-6-12(4-5-14(13)20-15)18-9-11-8-17(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOFWXQAHZTBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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